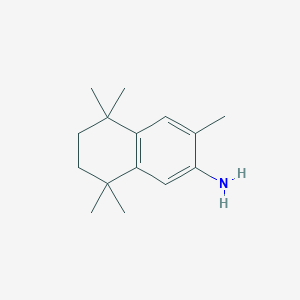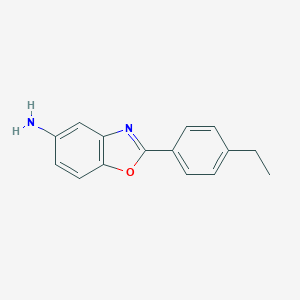![molecular formula C12H26N2 B169690 2-[(Dipropylamino)methyl]piperidine CAS No. 116881-79-9](/img/structure/B169690.png)
2-[(Dipropylamino)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dipropylamino)methyl]piperidine, also known as DPMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a psychoactive substance that has been studied for its potential therapeutic applications, as well as its use as a research tool in neuroscience.
Mécanisme D'action
2-[(Dipropylamino)methyl]piperidine acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in a variety of physiological and behavioral effects, including increased activity, euphoria, and addiction potential.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain and body. It has been found to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(Dipropylamino)methyl]piperidine has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to induce behavioral effects in rodents. However, its potency and potential for addiction make it a challenging substance to work with in a laboratory setting. Additionally, the lack of research on the long-term effects of this compound use makes it difficult to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 2-[(Dipropylamino)methyl]piperidine, including further investigation into its potential therapeutic applications for neurological disorders such as Parkinson's disease and addiction. Additionally, more research is needed to fully understand the long-term effects of this compound use and its potential for abuse. Finally, the development of new compounds that target the dopamine transporter with greater specificity and fewer side effects could lead to the development of more effective treatments for a variety of neurological disorders.
Applications De Recherche Scientifique
2-[(Dipropylamino)methyl]piperidine has been used in scientific research to study the central nervous system and its effects on behavior. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been used to study the role of dopamine in addiction and reward pathways.
Propriétés
Numéro CAS |
116881-79-9 |
|---|---|
Formule moléculaire |
C12H26N2 |
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12/h12-13H,3-11H2,1-2H3 |
Clé InChI |
JECMDTMOQOVPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC1CCCCN1 |
SMILES canonique |
CCCN(CCC)CC1CCCCN1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

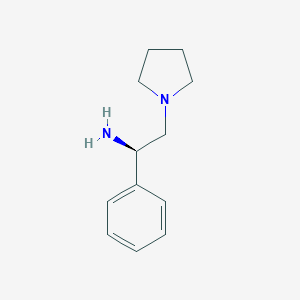
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)

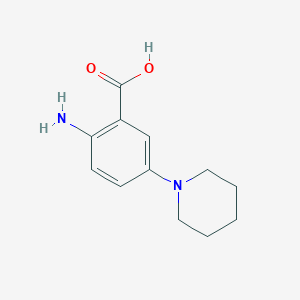
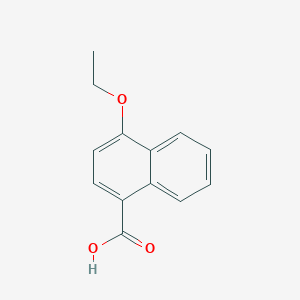


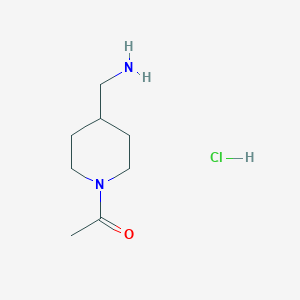
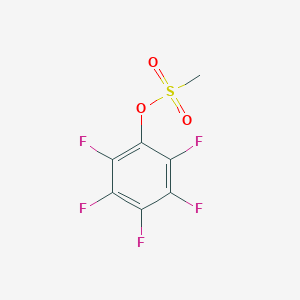
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
